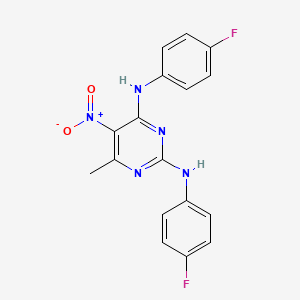
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic organic compound characterized by the presence of fluorophenyl groups, a methyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline as a starting material.
Nitration and Methylation: The nitro group is introduced through nitration reactions using nitric acid, while the methyl group can be added via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the fluorophenyl rings.
Hydrolysis: Breakdown products of the pyrimidine ring, depending on the specific conditions used.
Scientific Research Applications
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N2,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of fluorophenyl groups and the nitro group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~4~-Bis(4-fluorophenyl)-N~6~-(2-pyrimidinylmethyl)-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~-Bis(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Uniqueness
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of fluorophenyl, methyl, and nitro groups on the pyrimidine ring differentiates it from other similar compounds and may result in unique reactivity and applications.
Properties
CAS No. |
1525-17-3 |
|---|---|
Molecular Formula |
C17H13F2N5O2 |
Molecular Weight |
357.31 g/mol |
IUPAC Name |
2-N,4-N-bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H13F2N5O2/c1-10-15(24(25)26)16(21-13-6-2-11(18)3-7-13)23-17(20-10)22-14-8-4-12(19)5-9-14/h2-9H,1H3,(H2,20,21,22,23) |
InChI Key |
YTMQTNNYLMRBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)F)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


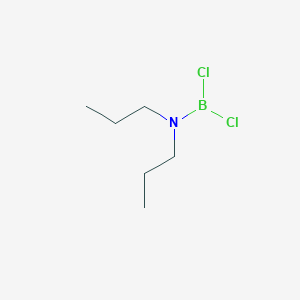
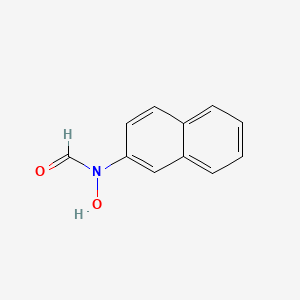
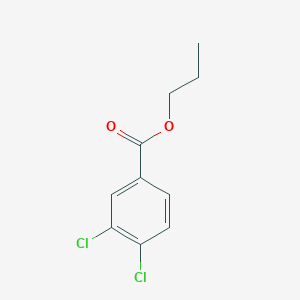
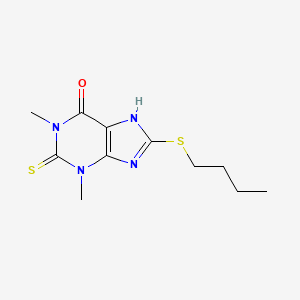
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
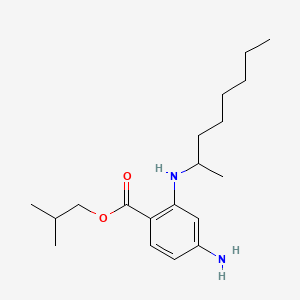
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
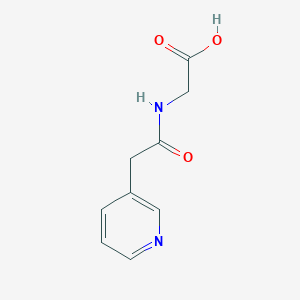
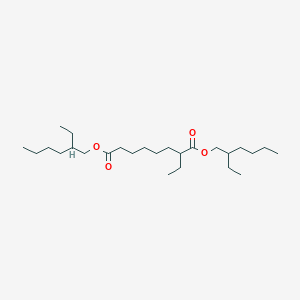
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
